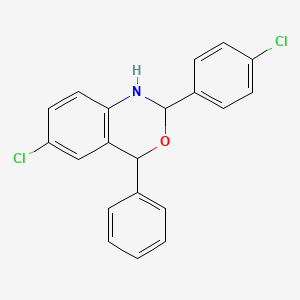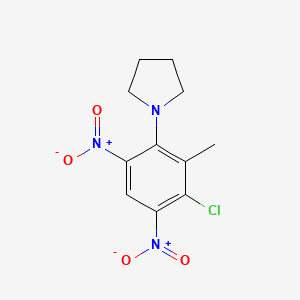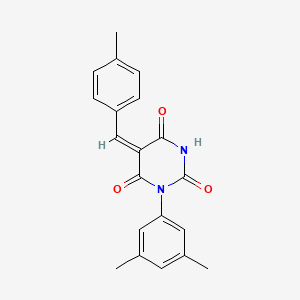![molecular formula C29H30ClN3O2S B11682542 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11682542.png)
2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[2-(4-chlorophényl)éthyl]-5-oxo-1-(2-phényléthyl)-2-thioxoimidazolidin-4-yl}-N-(2-phényléthyl)acétamide est un composé organique complexe appartenant à la classe des imidazolidinones. Ce composé se caractérise par sa structure unique, qui comprend un groupe chlorophényle, un groupe phényléthyle et un noyau thioxoimidazolidinone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{3-[2-(4-chlorophényl)éthyl]-5-oxo-1-(2-phényléthyl)-2-thioxoimidazolidin-4-yl}-N-(2-phényléthyl)acétamide implique généralement plusieurs étapes. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques tels que le dichlorométhane (DCM) et de bases comme la triéthylamine .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des réacteurs automatisés. Le processus serait optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres réactionnels tels que la température, la pression et le temps de réaction. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées comme la chromatographie peut également être employée pour garantir une production de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions
2-{3-[2-(4-chlorophényl)éthyl]-5-oxo-1-(2-phényléthyl)-2-thioxoimidazolidin-4-yl}-N-(2-phényléthyl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée mais impliquent souvent des températures contrôlées et l'utilisation de catalyseurs .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
Applications de la recherche scientifique
2-{3-[2-(4-chlorophényl)éthyl]-5-oxo-1-(2-phényléthyl)-2-thioxoimidazolidin-4-yl}-N-(2-phényléthyl)acétamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 2-{3-[2-(4-chlorophényl)éthyl]-5-oxo-1-(2-phényléthyl)-2-thioxoimidazolidin-4-yl}-N-(2-phényléthyl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans les voies biologiques. Les effets du composé sont médiés par la liaison à ces cibles, ce qui entraîne des modifications des processus cellulaires et des réponses physiologiques .
Applications De Recherche Scientifique
2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de phénoxyacétamide : Ces composés partagent une structure d'acétamide similaire mais diffèrent par leurs substituants.
Dérivés de thioxoimidazolidinone : Ces composés ont une structure de base similaire mais peuvent avoir différents groupes fonctionnels attachés.
Unicité
2-{3-[2-(4-chlorophényl)éthyl]-5-oxo-1-(2-phényléthyl)-2-thioxoimidazolidin-4-yl}-N-(2-phényléthyl)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des modifications chimiques polyvalentes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C29H30ClN3O2S |
|---|---|
Poids moléculaire |
520.1 g/mol |
Nom IUPAC |
2-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C29H30ClN3O2S/c30-25-13-11-24(12-14-25)16-19-32-26(21-27(34)31-18-15-22-7-3-1-4-8-22)28(35)33(29(32)36)20-17-23-9-5-2-6-10-23/h1-14,26H,15-21H2,(H,31,34) |
Clé InChI |
PGDFCWFRXQXXRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)




![6-bromo-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11682512.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682513.png)

![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682524.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
